molecular formula C30H40N6O3 B2551704 N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902933-88-4

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B2551704
CAS No.: 902933-88-4
M. Wt: 532.689
InChI Key:
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Description

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C30H40N6O3 and its molecular weight is 532.689. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

Researchers have synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating various moieties, and evaluated their antioxidant and anticancer activities. These compounds showed significant antioxidant activity, with some derivatives exhibiting approximately 1.4 times higher antioxidant capacity than ascorbic acid. Furthermore, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, identifying compounds with potent cytotoxic effects against these cancer cells (Tumosienė et al., 2020).

Antimicrobial Evaluation

A series of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and evaluated for their antimicrobial activity. These compounds were designed based on ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, demonstrating the potential for developing new antimicrobials (El‐Kazak & Ibrahim, 2013).

H1-antihistaminic Agents

The research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents led to the identification of compounds with significant activity against histamine-induced bronchospasm in guinea pigs. This work presents a potential avenue for the development of new H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).

Antibacterial and Antifungal Activity

The synthesis of 2-pyrazolines and their derivatives incorporating benzenesulfonamide moieties demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This research contributes to the search for new antimicrobial agents with broad-spectrum efficacy (Hassan, 2013).

Antihypertensive Activity

A study on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones revealed their antihypertensive effects in spontaneously hypertensive rats. Among these compounds, one demonstrated superior activity compared to the reference standard, prazocin, highlighting a promising direction for antihypertensive drug development (Alagarsamy & Pathak, 2007).

Mechanism of Action

Properties

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N6O3/c1-5-34(24-12-8-11-23(4)21-24)18-9-17-31-28(37)16-15-27-32-33-30-35(19-10-20-39-22(2)3)29(38)25-13-6-7-14-26(25)36(27)30/h6-8,11-14,21-22H,5,9-10,15-20H2,1-4H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLQLMBZLKPSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCCOC(C)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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